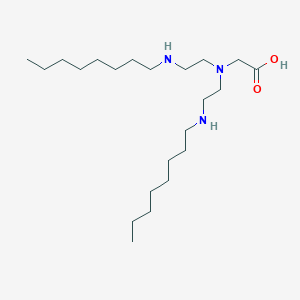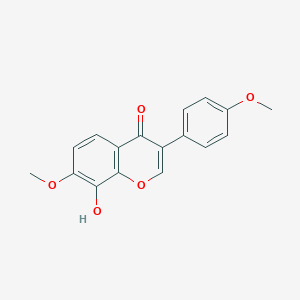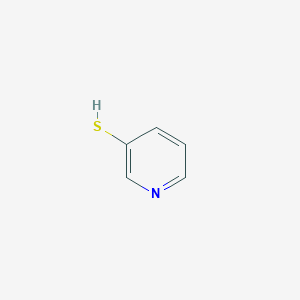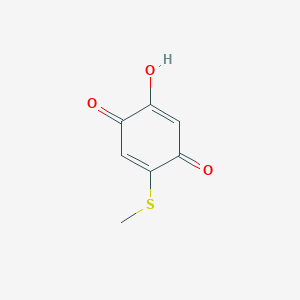
p-Benzoquinone, 2-hydroxy-5-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Benzoquinone, 2-hydroxy-5-(methylthio)-, also known as 2-hydroxy-5-methylthio-1,4-benzoquinone (HMBQ), is a naturally occurring compound found in various plants and fungi. It has received significant attention due to its potential therapeutic and medicinal properties.
作用機序
The mechanism of action of HMBQ is not fully understood. However, studies have suggested that it exerts its therapeutic effects through multiple pathways. HMBQ has been shown to activate the Nrf2-Keap1 pathway, which plays a critical role in regulating cellular antioxidant defense mechanisms. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response. Furthermore, HMBQ has been reported to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
生化学的および生理学的効果
HMBQ has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. HMBQ has also been reported to modulate the expression of genes involved in glucose metabolism and insulin signaling. Additionally, studies have shown that HMBQ can inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
HMBQ has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, HMBQ has some limitations. It is unstable in aqueous solutions and can undergo auto-oxidation, leading to the formation of reactive oxygen species. Moreover, HMBQ can interact with other compounds and proteins, leading to false-positive or false-negative results.
将来の方向性
The potential therapeutic properties of HMBQ have generated significant interest in the scientific community. Future research should focus on elucidating the mechanism of action of HMBQ and its potential use in the treatment of various diseases. Additionally, studies should investigate the pharmacokinetics and pharmacodynamics of HMBQ to determine its optimal dosage and administration route. Furthermore, research should explore the potential use of HMBQ in combination with other compounds or therapies to enhance its therapeutic effects.
Conclusion:
In conclusion, HMBQ is a naturally occurring compound with potential therapeutic properties. It exhibits antioxidant, anti-inflammatory, and anticancer activities and has been investigated for its potential use in the treatment of various diseases. While HMBQ has several advantages for lab experiments, it also has some limitations. Future research should focus on elucidating the mechanism of action of HMBQ and its potential use in the treatment of various diseases.
合成法
HMBQ can be synthesized through several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of hydroquinone with methylthiolate in the presence of a base catalyst. The extraction method involves the isolation of HMBQ from natural sources such as the fruiting bodies of mushrooms.
科学的研究の応用
HMBQ has been extensively studied for its potential therapeutic properties. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. Studies have also shown that HMBQ can improve glucose metabolism and protect against oxidative stress-induced damage. Additionally, HMBQ has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
19346-89-5 |
|---|---|
製品名 |
p-Benzoquinone, 2-hydroxy-5-(methylthio)- |
分子式 |
C7H6O3S |
分子量 |
170.19 g/mol |
IUPAC名 |
2-hydroxy-5-methylsulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H6O3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,8H,1H3 |
InChIキー |
LFVWEXOZCBGIEY-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=O)C(=CC1=O)O |
正規SMILES |
CSC1=CC(=O)C(=CC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




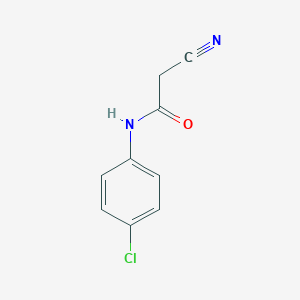
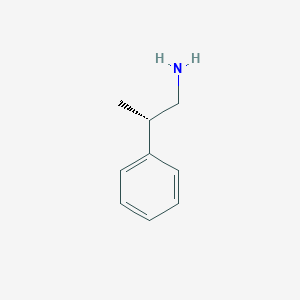
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
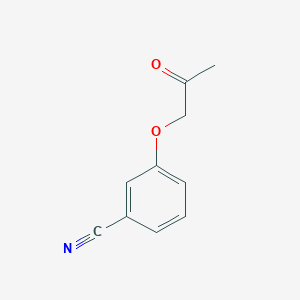
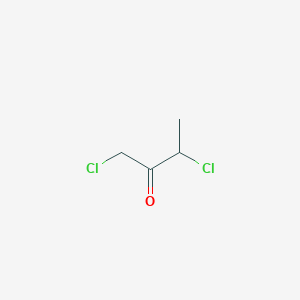

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
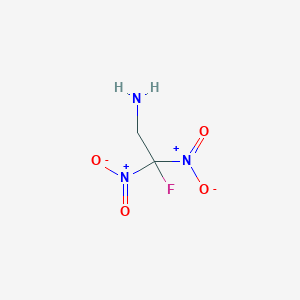
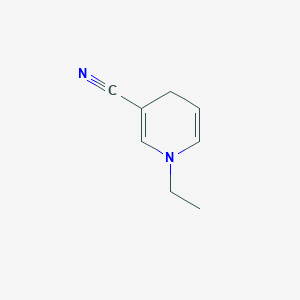
![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)
